molecular formula C15H11N3OS B14413104 4-[(1-Benzothiophen-3-yl)methoxy]-1H-imidazo[4,5-c]pyridine CAS No. 87034-80-8

4-[(1-Benzothiophen-3-yl)methoxy]-1H-imidazo[4,5-c]pyridine

Cat. No.: B14413104
CAS No.: 87034-80-8
M. Wt: 281.3 g/mol
InChI Key: UMAIIKKTRVWFPT-UHFFFAOYSA-N
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Description

4-[(1-Benzothiophen-3-yl)methoxy]-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that combines the structural features of benzothiophene and imidazopyridine. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The presence of both benzothiophene and imidazopyridine moieties in its structure suggests a wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Benzothiophen-3-yl)methoxy]-1H-imidazo[4,5-c]pyridine typically involves the construction of the benzothiophene and imidazopyridine cores followed by their coupling. One common method involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides to form benzothiophenes . The imidazopyridine core can be synthesized via a multicomponent reaction involving 2-aminopyridine, aldehydes, and isocyanides . The final coupling step can be achieved through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Benzothiophen-3-yl)methoxy]-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiophene derivatives.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

4-[(1-Benzothiophen-3-yl)methoxy]-1H-imidazo[4,5-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1-Benzothiophen-3-yl)methoxy]-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1-Benzothiophen-3-yl)methoxy]-1H-imidazo[4,5-c]pyridine is unique due to its combined structural features of benzothiophene and imidazopyridine, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various therapeutic applications.

Properties

CAS No.

87034-80-8

Molecular Formula

C15H11N3OS

Molecular Weight

281.3 g/mol

IUPAC Name

4-(1-benzothiophen-3-ylmethoxy)-1H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C15H11N3OS/c1-2-4-13-11(3-1)10(8-20-13)7-19-15-14-12(5-6-16-15)17-9-18-14/h1-6,8-9H,7H2,(H,17,18)

InChI Key

UMAIIKKTRVWFPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)COC3=NC=CC4=C3N=CN4

Origin of Product

United States

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